Lipophilicity Fine‑Tuning: LogP Shift Relative to N‑Methyl and N‑Unsubstituted Analogs
The N‑ethyl group imparts a LogP of 2.12, which is 0.53 units higher than the N‑methyl analog (LogP 1.59) and 0.50 units higher than the unsubstituted 4‑fluorobenzamide (LogP 1.62) . This increase corresponds to an ~3.4‑fold higher predicted octanol‑water partition coefficient, a parameter directly correlated with membrane permeability and blood‑brain barrier penetration in CNS drug discovery .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.12 (ACD/LogP) |
| Comparator Or Baseline | N-methyl-4-fluorobenzamide: 1.59; 4-fluorobenzamide: 1.62 |
| Quantified Difference | +0.53 log units vs N-methyl; +0.50 log units vs unsubstituted |
| Conditions | ACD/Labs predicted LogP; pH 7.4, 25 °C (in silico) |
Why This Matters
Procurement of N‑ethyl‑4‑fluorobenzamide over the N‑methyl or N‑unsubstituted variants is justified when a medicinal chemistry campaign aims to increase lipophilicity and membrane permeability of lead series without introducing additional aromatic rings or heteroatoms.
